molecular formula C15H13NO6 B8292359 2-(2-Methoxy-6-methoxycarbonylphenoxy)-1-nitrobenzene

2-(2-Methoxy-6-methoxycarbonylphenoxy)-1-nitrobenzene

Cat. No. B8292359
M. Wt: 303.27 g/mol
InChI Key: KGMAZYOLFCZHKS-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2-Methoxy-6-methoxycarbonylphenoxy)-1-nitrobenzene (1.24 g, 82%) was prepared from methyl 3-methoxysalicylate (1.0 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(2-methoxy-6-methoxycarbonylphenoxy)aniline (0.89 g, 80%) following the general procedure C. N-[2-(2-Methoxy-6-methoxycarbonylphenoxy)phenyl]-N′-(thiazol-2-yl)urea (143 mg, 72%) was prepared from 2-(2-methoxy-6-methoxycarbonylphenoxy)aniline (136 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
2-(2-methoxy-6-methoxycarbonylphenoxy)aniline
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
2-(2-methoxy-6-methoxycarbonylphenoxy)aniline
Quantity
0.89 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[C:4]=1[OH:13].F[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25][C:26]1[CH:39]=[CH:38][CH:37]=[C:36]([C:40]([O:42][CH3:43])=[O:41])[C:27]=1[O:28][C:29]1[CH:35]=[CH:34][CH:33]=[CH:32][C:30]=1[NH2:31].[NH2:44][C:45]1[S:46][CH:47]=[CH:48][N:49]=1>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[C:4]=1[O:13][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25][C:26]1[CH:39]=[CH:38][CH:37]=[C:36]([C:40]([O:42][CH3:43])=[O:41])[C:27]=1[O:28][C:29]1[CH:35]=[CH:34][CH:33]=[CH:32][C:30]=1[NH:31][C:4]([NH:44][C:45]1[S:46][CH:47]=[CH:48][N:49]=1)=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C(C(=O)OC)=CC=C1)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
2-(2-methoxy-6-methoxycarbonylphenoxy)aniline
Quantity
136 mg
Type
reactant
Smiles
COC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)C(=O)OC
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
2-(2-methoxy-6-methoxycarbonylphenoxy)aniline
Quantity
0.89 g
Type
reactant
Smiles
COC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 82%
Name
Type
product
Smiles
COC1=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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